molecular formula C18H13Cl3N4OS3 B12169459 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide

2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide

Cat. No.: B12169459
M. Wt: 503.9 g/mol
InChI Key: VDNFHNHGNSDXPQ-UYOCIXKTSA-N
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Description

2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiadiazole ring and multiple chlorinated phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide typically involves multiple steps. The process begins with the preparation of the thiadiazole ring, followed by the introduction of the chlorinated phenyl groups and the sulfanyl groups. The final step involves the formation of the acetamide linkage. Common reagents used in these reactions include thionyl chloride, sodium sulfide, and various chlorinated benzene derivatives. Reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmospheres.

    Substitution: Various nucleophiles; reactions may require catalysts or specific solvents to enhance reactivity.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its unique structural features.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide stands out due to its unique combination of a thiadiazole ring and multiple chlorinated phenyl groups

Properties

Molecular Formula

C18H13Cl3N4OS3

Molecular Weight

503.9 g/mol

IUPAC Name

2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(Z)-(2,4-dichlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H13Cl3N4OS3/c19-13-6-5-11(15(21)7-13)8-22-23-16(26)10-28-18-25-24-17(29-18)27-9-12-3-1-2-4-14(12)20/h1-8H,9-10H2,(H,23,26)/b22-8-

InChI Key

VDNFHNHGNSDXPQ-UYOCIXKTSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CSC2=NN=C(S2)SCC(=O)N/N=C\C3=C(C=C(C=C3)Cl)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=C(C=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

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